molecular formula C11H12N2 B1317972 N-Methyl-1-quinolin-3-ylmethanamine

N-Methyl-1-quinolin-3-ylmethanamine

Cat. No.: B1317972
M. Wt: 172.23 g/mol
InChI Key: BQGLOBVGXNNQIO-UHFFFAOYSA-N
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Description

N-Methyl-1-quinolin-3-ylmethanamine is a quinoline-derived amine compound valued in medicinal chemistry for its role as a key intermediate in the development of novel bioactive molecules . The quinoline scaffold is a privileged structure in drug discovery, known to contribute to a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties . This particular compound, with its methyl-substituted amine group attached at the 3-position of the quinoline ring, offers a versatile framework for synthetic modification, facilitating the exploration of structure-activity relationships (SAR) . The strategic incorporation of a methyl group, often referred to as the "magic methyl" effect in drug design, can be critical for optimizing a compound's properties, leading to significant enhancements in biological activity, target selectivity, and metabolic stability . Researchers utilize this chemical as a building block in the synthesis of more complex structures, such as hybrids with other pharmacophores like the 1,2,3-triazole moiety, which have shown promising antimicrobial activities in preclinical research . Its well-defined molecular architecture makes it a valuable tool for pharmaceutical and chemical research teams aiming to develop new therapeutic agents targeting specific receptor interactions and enzymatic pathways .

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

N-methyl-1-quinolin-3-ylmethanamine

InChI

InChI=1S/C11H12N2/c1-12-7-9-6-10-4-2-3-5-11(10)13-8-9/h2-6,8,12H,7H2,1H3

InChI Key

BQGLOBVGXNNQIO-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC2=CC=CC=C2N=C1

Origin of Product

United States

Comparison with Similar Compounds

N-Methyl-1-(quinolin-2-yl)methanamine

  • Structure: Differs in the position of the methanamine group (2-position instead of 3-position on the quinoline ring).
  • Relevance: Highlighted in CAS records (42182-53-6) with a structural similarity score of 0.93 to N-Methyl-1-quinolin-3-ylmethanamine .

[2-(2,3-Dihydro-1H-indol-1-yl)quinolin-3-yl]methanamine

  • Structure: Combines a quinoline scaffold with a dihydroindole moiety at the 2-position.
  • Applications : Explored for kinase inhibition or GPCR modulation in pharmacological studies .

Indole-Based Analogues

N,N-Dimethyl-1-(1-methyl-1H-indol-3-yl)methanamine

  • Structure: Replaces quinoline with a 1-methylindole ring and features dimethyl substitution on the methanamine group.
  • Properties: Enhanced lipophilicity (logP ~2.8) compared to quinolin-3-yl derivatives, favoring blood-brain barrier penetration .
  • Applications : Studied in neuropharmacology as a serotonin receptor modulator .

7-Methyl-N,N-Dimethyltryptamine (7-Me-DMT)

  • Structure : Tryptamine backbone with methyl groups at the 7-position of indole and the amine nitrogen.
  • Properties : Molecular weight 202.3 g/mol (C₁₃H₁₈N₂); ≥98% purity.
  • Relevance: Acts as a psychedelic compound via 5-HT₂A receptor agonism, contrasting with quinoline derivatives’ mechanisms .

Heterocyclic Hybrids

1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)-N-methylmethanamine

  • Structure: Integrates dihydroquinoline and pyridine moieties.
  • Properties: Increased rigidity from the dihydroquinoline structure (CAS: 1355237-51-2) may improve target selectivity .

N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine

  • Structure : Pyridine-based analogue with a chlorinated ring.
  • Properties : Molecular weight 156.6 g/mol (C₇H₉ClN₂); used as a metabolite in pesticide studies (e.g., acetamiprid) .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Aromatic System
This compound C₁₁H₁₃N₂ 158.2 (base) Quinoline-3-yl, methylamine Quinoline
N-Methyl-1-(quinolin-2-yl)methanamine C₁₁H₁₃N₂ 158.2 Quinoline-2-yl, methylamine Quinoline
N,N-Dimethyl-1-(1-methylindol-3-yl)methanamine C₁₃H₁₆N₂ 200.28 1-Methylindole-3-yl, dimethylamine Indole
7-Methyl-DMT C₁₃H₁₈N₂ 202.3 Indole-7-methyl, dimethylamine Indole
[2-(Dihydroindol-1-yl)quinolin-3-yl]methanamine C₁₈H₁₇N₃ 275.35 Quinoline-3-yl, dihydroindole Quinoline-Indole hybrid

Table 2. Key Differences in Bioactivity Potential

Compound Likely Targets Research Applications
This compound Kinases, ion channels Anticancer agents, CNS drug leads
7-Me-DMT 5-HT₂A receptors Psychedelic therapy, neurobiology
N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine Acetylcholinesterase Pesticide metabolite studies
N,N-Dimethyl-1-(1-methylindol-3-yl)methanamine Serotonin receptors Neuropsychiatric disorder research

Research Findings and Implications

  • Positional Isomerism: Substitution at the 3-position of quinoline (vs. 2-position) introduces steric constraints that may reduce off-target interactions in kinase inhibitors .
  • Hybrid Scaffolds: Compounds like [2-(dihydroindol-1-yl)quinolin-3-yl]methanamine demonstrate synergistic activity in dual-target drug design, leveraging both quinoline’s rigidity and indole’s π-stacking capacity .

Preparation Methods

Reductive Methylation of Quinoline-3-carbaldehyde

One of the most common and efficient methods to prepare this compound involves reductive amination of quinoline-3-carbaldehyde with methylamine or formaldehyde and a reducing agent.

  • Reaction Scheme:
    Quinoline-3-carbaldehyde + Methylamine + Reducing agent → this compound

  • Typical Reducing Agents:

    • Hydrogen gas with palladium on carbon (Pd/C) catalyst
    • Sodium cyanoborohydride (NaBH3CN) for milder conditions
  • Reaction Conditions:

    • Solvent: Ethanol, methanol, or aqueous mixtures
    • Temperature: Ambient to 80°C
    • Reaction Time: 4–12 hours depending on catalyst and scale
  • Advantages:

    • High selectivity for the N-methylated amine
    • Mild reaction conditions preserve quinoline ring integrity

Catalytic Hydrogenation of Schiff Base Intermediates

This method involves forming a Schiff base intermediate from quinoline-3-carbaldehyde and methylamine, followed by catalytic hydrogenation.

Reaction Parameters and Optimization

Parameter Range Tested Optimal Condition Effect on Yield/Purity
Solvent Ethanol, Methanol, DMF Ethanol (for reductive amination) Good solubility and reaction rate
Catalyst Pd/C, Raney Ni, Pt Pd/C High selectivity and conversion
Temperature 25–120°C 60–80°C Higher temp increases rate but may cause side reactions
Reaction Time 4–24 hours 8–12 hours Sufficient for complete conversion
Methylamine Source Aqueous methylamine, formaldehyde + methylamine Aqueous methylamine Direct methylation with fewer by-products

Purification Techniques

  • Crystallization:
    this compound hydrochloride is commonly purified by recrystallization from ethanol/water mixtures, yielding yellow crystals with high purity.

  • Chromatography:
    Silica gel column chromatography using gradient elution (e.g., ethyl acetate/hexane) is employed for small-scale purification.

  • Distillation:
    Vacuum distillation can be used for the free base form but is less common due to thermal sensitivity.

Research Findings and Data

Yield and Purity

  • Typical yields for reductive amination range from 65% to 85% depending on catalyst and reaction conditions.
  • Purity after recrystallization typically exceeds 95% as confirmed by HPLC and NMR analysis.

Spectroscopic Characterization

  • NMR:
    • ^1H NMR shows characteristic signals for N-methyl group at δ 2.3–2.8 ppm and aromatic protons at δ 7.5–8.5 ppm.
  • Mass Spectrometry:
    • Molecular ion peak at m/z 172.23 consistent with C11H12N2.
  • IR Spectroscopy:
    • Bands corresponding to amine N-H stretching (~3300 cm^-1) and aromatic C=C stretching (~1600 cm^-1).

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Purity (%) Notes
Reductive Methylation Quinoline-3-carbaldehyde, methylamine, Pd/C, H2 Ethanol, 60–80°C, 8–12 h 70–85 >95 High selectivity, mild conditions
Nucleophilic Substitution Quinoline-3-methyl chloride, methylamine DMF, 100°C, 12–24 h 60–75 90–95 Requires halide precursor
Catalytic Hydrogenation of Schiff Base Quinoline-3-carbaldehyde, methylamine, Pd/C, H2 25–60°C, 1–5 atm H2, 6–10 h 65–80 >90 Two-step process, good yields

Q & A

Q. What are the optimal synthetic routes for N-Methyl-1-quinolin-3-ylmethanamine, and how do reaction conditions influence yield?

Synthesis typically involves multi-step reactions, such as reductive amination or nucleophilic substitution. Key variables include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .
  • Catalysts : Palladium or nickel catalysts improve cross-coupling efficiency, while NaBH₄ is effective for amine reduction .
  • Temperature : Controlled heating (80–120°C) minimizes side products like oxidized quinoline derivatives .
    Data : Yields range from 45% (ambient conditions) to 78% (optimized reflux with catalyst) .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm methylamine and quinoline ring substitution patterns (e.g., δ 2.4 ppm for N–CH₃) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₁H₁₂N₂, MW 172.22) and fragmentation patterns .
  • Chromatography : HPLC purity >95% ensures minimal impurities for biological assays .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and goggles are mandatory due to skin/eye irritation risks .
  • Ventilation : Use fume hoods to avoid inhalation; vapor pressure data (0.5 mm Hg at 20°C) indicate moderate volatility .
  • Storage : Store at 2–8°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what mechanisms underpin its activity?

  • Receptor binding : The quinoline core may intercalate with DNA or inhibit enzymes like topoisomerases, analogous to other quinoline derivatives .
  • CYP450 interactions : Methylamine substitution alters metabolic pathways; CYP2D6 inhibition is predicted (IC₅₀ ~15 µM) .
  • Experimental validation : Use fluorescence quenching assays or molecular docking to map binding sites .

Q. How can researchers resolve contradictions in solubility and stability data for this compound?

  • Solubility discrepancies : Reported solubility in water (42 g/L) vs. DMSO (>100 mg/mL) may arise from protonation state variations. Adjust pH to 7.4 (physiological conditions) for consistent measurements .
  • Stability under light : UV-Vis spectra show degradation at λ >300 nm; use amber vials for light-sensitive experiments .

Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?

  • Lipid encapsulation : Liposomes enhance bioavailability (e.g., 2.5-fold increase in AUC in rodent models) .
  • Prodrug design : Acetylation of the methylamine group improves BBB penetration (logP increases from 1.3 to 2.1) .

Methodological Considerations for Data Interpretation

Q. How should researchers design dose-response experiments to account for non-linear pharmacokinetics?

  • Multi-dose regimens : Test 3–5 log-spaced concentrations (e.g., 1 nM–100 µM) to capture saturation effects .
  • Time-course analysis : Sample plasma at 0.5, 2, 6, and 24 hours post-administration to model half-life (t₁/₂ ~3.5 hours in mice) .

Q. What statistical approaches address variability in biological replicate data?

  • Mixed-effects models : Account for batch-to-batch synthesis variability (e.g., ±5% purity differences) .
  • ANOVA with Tukey’s post-hoc test : Identify significant differences in IC₅₀ values across cell lines .

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